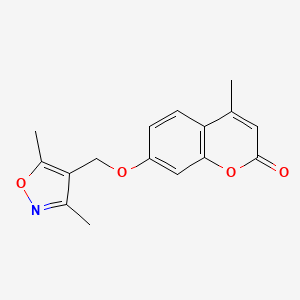

7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-9-6-16(18)20-15-7-12(4-5-13(9)15)19-8-14-10(2)17-21-11(14)3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFCEJMAEFBPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of the Isoxazole Group: The 3,5-dimethylisoxazole moiety can be introduced via a cyclization reaction involving a suitable precursor, such as 3,5-dimethyl-4-nitroisoxazole, followed by reduction to the corresponding amine.

Coupling Reaction: The final step involves the coupling of the chromen-2-one core with the 3,5-dimethylisoxazole group using a suitable linker, such as methylene chloride, under basic conditions.

Industrial Production Methods

Industrial production of 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the chromen-2-one core, converting it to the corresponding dihydro derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromenones exhibit significant anticancer properties. A study investigated the synthesis of various chromenone derivatives, including those similar to 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one, demonstrating their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that chromenone derivatives can exhibit potent antibacterial and antifungal activities. The presence of the isoxazole ring may enhance these properties by interacting with microbial enzymes or membranes .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of chromenone derivatives. Compounds like 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Table 2: Synthesis Overview

| Method | Description | Yield (%) |

|---|---|---|

| Pechmann Condensation | Formation of chromenone from phenol and ester | 72% |

| O-Sulfonylation | Introduction of sulfonyl groups | 77% |

| Functionalization | Various substitutions for enhanced activity | Varies |

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of several chromenone derivatives in vitro against various cancer cell lines. The results indicated that compounds similar to 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one showed IC50 values in the low micromolar range, suggesting significant potency against cancer cells .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain modifications to the chromenone structure enhanced antimicrobial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of bromodomain-containing proteins, which play a role in regulating gene expression by recognizing acetylated histone tails . This inhibition can lead to alterations in chromatin structure and subsequent changes in gene transcription.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride

- Structure: Features a 7-methoxy group and a 4-aminomethyl substituent on the coumarin core.

- Synthesis : Prepared via bromomethylation of 7-methoxycoumarin followed by reaction with hexamethylenetetramine and hydrolysis .

- Key Differences: The polar aminomethyl group increases solubility in polar solvents compared to the lipophilic 3,5-dimethylisoxazole in the target compound. NMR data (δ 9.06 ppm for NH3+) highlights its ionic character .

7-((4-Amino-6-(m-tolylamino)-1,3,5-triazin-2-yl)methoxy)-4-methyl-2H-chromen-2-one

- Structure: Substitutes the isoxazole with a triazine ring bearing an m-tolylamino group.

Pyrimido[4,5-b]indol-4-amine Derivatives (Compounds 24–34)

- Structure : Replace the coumarin core with a pyrimidoindole scaffold but retain the 3,5-dimethylisoxazole group.

- Activity: These compounds exhibit potent inhibition of bromodomain and extra-terminal (BET) proteins, with IC50 values in the nanomolar range. The isoxazole is critical for π-π stacking interactions in the acetyl-lysine binding pocket .

Physicochemical and Pharmacokinetic Properties

*Calculated using Molinspiration or similar tools.

Key Observations:

- The target compound’s 3,5-dimethylisoxazole and 4-methyl groups contribute to moderate lipophilicity (logP = 2.8), balancing solubility and membrane permeability.

- Polar substituents (e.g., aminomethyl in ) improve aqueous solubility but may reduce blood-brain barrier penetration.

- Bulky heterocycles (e.g., pyrimidoindole in ) drastically reduce solubility, necessitating formulation aids.

Biological Activity

7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of chromenone derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one is , with a molecular weight of approximately 255.28 g/mol. The structure features a chromenone core substituted with a methoxy group linked to a 3,5-dimethylisoxazole moiety, which is believed to enhance its biological activity.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of chromenone derivatives. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. Research indicates that derivatives similar to 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one exhibit significant antioxidant activity, potentially due to the presence of the isoxazole ring which may stabilize free radicals through resonance stabilization .

Antimicrobial Activity

Chromone derivatives have also shown promising antimicrobial properties. In vitro studies suggest that compounds with similar structural features can inhibit the growth of various bacterial strains. For instance, a study on related chromenone derivatives demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one may possess similar antimicrobial effects.

Anticancer Activity

The anticancer potential of chromenone derivatives has been widely documented. Compounds containing isoxazole moieties have been investigated for their ability to inhibit cancer cell proliferation. For example, certain pyrazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study 1: Antioxidant Evaluation

A comparative study was conducted on several chromenone derivatives, including those with isoxazole substitutions. The results indicated that compounds exhibiting similar structural characteristics to 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one had IC50 values in the low micromolar range when tested against DPPH radicals, demonstrating their effectiveness as antioxidants .

Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, several derivatives were screened against Staphylococcus aureus and Escherichia coli. The results revealed that compounds with methoxy and isoxazole functionalities significantly inhibited bacterial growth, suggesting that 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one could be an effective candidate for further development as an antimicrobial agent .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a chromenone derivative and a functionalized isoxazole. Evidence from similar compounds shows that substituent positioning on the isoxazole ring requires precise control of temperature (80–120°C) and catalyst loading (e.g., Pd₂(dba)₃ with BINAP ligand) to avoid side reactions .

- Etherification : Reacting 4-methyl-7-hydroxy-2H-chromen-2-one with 3,5-dimethylisoxazol-4-ylmethyl bromide under basic conditions (K₂CO₃ in DMF). Yield optimization (60–75%) depends on stoichiometric ratios and reaction time (12–24 hours) .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C7, isoxazole methyl groups at C3/C5). Key signals include δ ~6.3 ppm (chromenone H3) and δ ~2.2 ppm (isoxazole CH₃) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₈H₁₈N₂O₄; calc. 326.13 g/mol) and fragments indicative of chromenone cleavage .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm (chromenone absorption) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Classification : Based on structural analogs, it may exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Neutralize with alkaline solutions before incineration by licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

- Software Tools : Use SHELXL for small-molecule refinement, leveraging constraints for anisotropic displacement parameters of the isoxazole ring. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

- Data Validation : Cross-check with WinGX for symmetry and packing errors. For twinned crystals, apply TWIN/BASF commands in SHELXL to model disorder .

Q. What experimental strategies address low solubility in biological assays, and how do structural modifications improve pharmacokinetics?

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity. For in vivo studies, nanoemulsions (e.g., TPGS-based) enhance bioavailability .

- Derivatization : Introduce hydrophilic groups (e.g., -OH at C4 or C5) or replace the isoxazole with pyrazole to improve logP. Monitor stability via accelerated degradation studies (40°C/75% RH) .

Q. How can conflicting bioactivity data from different assay models be reconciled?

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for chromenone autofluorescence in fluorescence-based assays. Use LC-MS to confirm compound integrity post-assay .

- Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., isoxazole methyl groups) with IC₅₀ values. Publicly available datasets (ChEMBL, PubChem) provide benchmarking .

Q. What computational methods predict the compound’s interaction with target proteins?

- Docking Studies : Use AutoDock Vina with flexible ligand docking to model binding to cytochrome P450 or kinase domains. Validate with MD simulations (GROMACS) over 100 ns to assess binding stability .

- ADMET Prediction : SwissADME estimates blood-brain barrier permeability (low) and CYP inhibition risk (high due to chromenone core), guiding lead optimization .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Pd-Catalyzed Coupling | Pd₂(dba)₃, BINAP, t-BuONa | 60–70 | Catalyst cost, byproduct formation |

| Etherification | K₂CO₃, DMF, 80°C | 65–75 | Competing O-alkylation |

Q. Table 2. Key NMR Assignments

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Chromenone H3 | 6.2–6.4 | Singlet |

| Isoxazole CH₃ | 2.1–2.3 | Singlet |

| Methoxy (-OCH₃) | 3.8–3.9 | Singlet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.